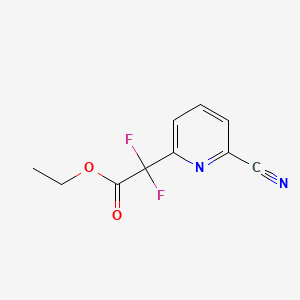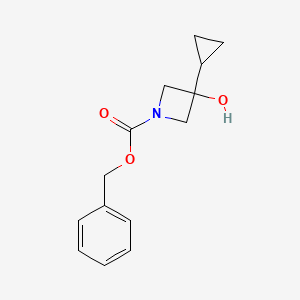
Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a chemical compound with a unique structure that includes a pyridine ring substituted with a cyano group and a difluoroacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 6-cyanopyridine with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Various substituted pyridine derivatives.
Hydrolysis: 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetic acid.
Reduction: 2-(6-aminopyridin-2-yl)-2,2-difluoroacetate.
Scientific Research Applications
Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is primarily related to its ability to participate in various chemical reactions. The cyano and difluoroacetate groups provide sites for nucleophilic and electrophilic interactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Ethyl 2-(6-cyanopyridin-2-yl)acetate: Similar structure but lacks the difluoro groups, leading to different reactivity and applications.
Methyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
Uniqueness: this compound is unique due to the presence of both cyano and difluoroacetate groups, which provide a combination of reactivity and stability not found in many other compounds. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceuticals.
Properties
Molecular Formula |
C10H8F2N2O2 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-9(15)10(11,12)8-5-3-4-7(6-13)14-8/h3-5H,2H2,1H3 |
InChI Key |
PESLMSDIZYBONX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=N1)C#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)


![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)

![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)

![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)



